![molecular formula C25H33NO5Si B557370 Fmoc-Thr(TBDMS)-OH CAS No. 146346-82-9](/img/structure/B557370.png)
Fmoc-Thr(TBDMS)-OH
Overview
Description
Fmoc-Thr(TBDMS)-OH is a Fmoc-protected threonine derivative .
Synthesis Analysis
Fmoc-Thr(TBDMS)-OH is used in peptide synthesis . The empirical formula is C25H33NO5Si and the molecular weight is 455.62 .Molecular Structure Analysis
The molecular formula of Fmoc-Thr(TBDMS)-OH is C25H33NO5Si . The average mass is 455.619 Da and the monoisotopic mass is 455.212799 Da .Chemical Reactions Analysis
Fmoc-Thr(TBDMS)-OH is a threonine derivative that can be used for the preparation of sugar ligand-tethered functional nucleic acid conjugates for targeted research .Physical And Chemical Properties Analysis
Fmoc-Thr(TBDMS)-OH is a powder with a molecular weight of 455.62 . It is used in Fmoc solid-phase peptide synthesis . The storage temperature is 2-8°C .Scientific Research Applications
Peptide-Based Hydrogels for Biomedical Applications
Fmoc-Thr(TBDMS)-OH: is utilized in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biomedical applications. These hydrogels can be used for drug delivery systems , providing a controlled release of therapeutic agents. They are also employed as diagnostic tools for imaging , offering a non-invasive method to monitor biological processes .
Tissue Engineering
The self-assembling properties of peptides containing Fmoc-Thr(TBDMS)-OH make them ideal candidates for tissue engineering. These peptides can form scaffolds that support cell adhesion, survival, and proliferation . This application is crucial for developing artificial tissues and organs .
Antimicrobial Materials
Peptides derived from Fmoc-Thr(TBDMS)-OH have shown potential in creating materials with antimicrobial properties . This is particularly important in the context of increasing antimicrobial resistance, as these materials can serve as novel agents to prevent and treat infections .
Bioprinting
The amphiphilic and cationic nature of peptides including Fmoc-Thr(TBDMS)-OH allows them to be used in bioprinting . They can form stable structures that are essential for creating complex biological models, which can be used for research and therapeutic purposes .
Safety and Hazards
In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Future Directions
Mechanism of Action
- Fmoc-Thr(TBDMS)-OH primarily interacts with specific molecular targets. However, precise information about its primary targets remains limited in the available literature .
Target of Action
Mode of Action
properties
IUPAC Name |
(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5Si/c1-16(31-32(5,6)25(2,3)4)22(23(27)28)26-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,26,29)(H,27,28)/t16-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMPINNWAPYALU-ZHRRBRCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455249 | |
Record name | Fmoc-Thr(TBDMS)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr(TBDMS)-OH | |
CAS RN |
146346-82-9 | |
Record name | Fmoc-Thr(TBDMS)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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